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Compound of Interest

Compound Name:
2-Aminomalononitrile 4-

methylbenzenesulfonate

Cat. No.: B1269769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
Aminomalononitrile 4-methylbenzenesulfonate (CAS No. 5098-14-6), a versatile building

block in organic synthesis. This document presents available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental

protocols for its synthesis and analysis.

Chemical Structure and Properties
IUPAC Name: 2-aminopropanedinitrile; 4-methylbenzene-1-sulfonic acid[1]

Synonyms: Aminomalononitrile p-toluenesulfonate, Aminomalononitrile tosylate[1][2]

CAS Number: 5098-14-6[1][2]

Molecular Formula: C₁₀H₁₁N₃O₃S[1][2]

Molecular Weight: 253.28 g/mol [1][2]

Spectral Data
The following sections summarize the key spectral data for 2-Aminomalononitrile 4-
methylbenzenesulfonate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, published spectrum with assigned peaks for 2-Aminomalononitrile 4-
methylbenzenesulfonate is not readily available in the public domain, data for the individual

components and related structures can be used for interpretation. The salt consists of the

aminomalononitrile cation and the 4-methylbenzenesulfonate (tosylate) anion.

¹H NMR (Proton NMR):

Expected Signals for 4-methylbenzenesulfonate anion:

A singlet for the methyl protons (CH₃) typically appears around 2.3-2.4 ppm.

Two doublets for the aromatic protons (AA'BB' system) are expected in the range of 7.1-

7.8 ppm.

Expected Signals for aminomalononitrile cation:

A broad singlet for the amine protons (-NH₂) is expected, and its chemical shift can vary

significantly depending on the solvent and concentration.

A singlet for the methine proton (-CH) is also anticipated.

¹³C NMR (Carbon NMR): SpectraBase indicates the availability of a ¹³C NMR spectrum for

Aminomalononitrile p-toluenesulfonate, with the sample sourced from Sigma-Aldrich. The

solvent used was a mixture of CDCl₃ and DMSO-d₆.[3]

Expected Signals for 4-methylbenzenesulfonate anion:

The methyl carbon (CH₃) peak is expected around 21 ppm.

Aromatic carbons will appear in the 125-145 ppm region.

Expected Signals for aminomalononitrile cation:

The carbon of the nitrile groups (-CN) is expected in the region of 115-120 ppm.

The methine carbon (-CH) signal is also anticipated.
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Table 1: Summary of Expected NMR Data

Nucleus Functional Group
Expected Chemical Shift

(ppm)

¹H Methyl (tosylate) ~2.3 - 2.4

Aromatic (tosylate) ~7.1 - 7.8

Amine (aminomalononitrile) Variable

Methine (aminomalononitrile) Variable

¹³C Methyl (tosylate) ~21

Aromatic (tosylate) ~125 - 145

Nitrile (aminomalononitrile) ~115 - 120

Methine (aminomalononitrile) Variable

Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the

molecule.

Nitrile (C≡N) stretch: A characteristic sharp absorption is expected around 2250 cm⁻¹.[1]

Sulfonate (SO₃⁻) group: Strong absorptions corresponding to the S=O stretching vibrations

are anticipated in the region of 1180–1120 cm⁻¹.[1]

Amine (N-H) stretch: Broad absorptions due to N-H stretching of the primary amine are

expected in the range of 3100-3500 cm⁻¹.

Aromatic C-H stretch: Signals for the aromatic C-H bonds of the tosylate group are expected

just above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals for the methyl group of the tosylate are expected just below

3000 cm⁻¹.

Table 2: Summary of Key IR Absorptions
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Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

N-H Stretch (Amine) 3100 - 3500 Medium-Strong, Broad

Aromatic C-H Stretch > 3000 Medium

Aliphatic C-H Stretch < 3000 Medium

C≡N Stretch (Nitrile) ~2250 Sharp, Medium

S=O Stretch (Sulfonate) 1180 - 1120 Strong

Mass Spectrometry (MS)
Mass spectrometry data can confirm the molecular weight and provide information about the

fragmentation pattern of the compound.

In-situ mass spectrometry of the thermal polymerization of the tosylate salt indicates the

evolution of hydrogen cyanide (HCN) and ammonia (NH₃).[4]

The PubChem database lists major fragment ions with m/z values of 172 and 107, which

correspond to the 4-methylbenzenesulfonic acid cation and the tropylium ion formed from the

tosylate group, respectively.

Experimental Protocols
Synthesis of 2-Aminomalononitrile 4-
methylbenzenesulfonate
A reliable method for the synthesis of aminomalononitrile p-toluenesulfonate is detailed in

Organic Syntheses. The procedure involves two main steps: the preparation of

oximinomalononitrile followed by its reduction to aminomalononitrile, which is then isolated as

the p-toluenesulfonate salt.[5]

Step 1: Preparation of Oximinomalononitrile

Dissolve malononitrile in a mixture of water and acetic acid in a round-bottomed flask

equipped with a stirrer and a thermometer.
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Cool the solution to between 0°C and -10°C using a dry ice-acetone bath.

Add granulated sodium nitrite portion-wise while maintaining the temperature below 5°C.

Stir the mixture for several hours at a temperature below 5°C.

Add tetrahydrofuran and ether, and store the mixture at a low temperature overnight.

Filter the mixture and concentrate the filtrate to obtain a solution of oximinomalononitrile.[5]

Step 2: Preparation of Aminomalononitrile p-toluenesulfonate

Prepare amalgamated aluminum by treating aluminum foil with an aqueous solution of

mercuric chloride.

Transfer the amalgamated aluminum to a round-bottomed flask with tetrahydrofuran.

Cool the mixture and add the solution of oximinomalononitrile from Step 1 with stirring,

maintaining a low temperature.

After the addition is complete, allow the mixture to warm to room temperature.

Filter the reaction mixture to remove aluminum salts.

Concentrate the filtrate and add a solution of p-toluenesulfonic acid monohydrate in ether to

precipitate the product.

Collect the crystalline solid by vacuum filtration, wash with ether and cold acetonitrile, and

dry under vacuum.[5]

The product can be further purified by recrystallization from boiling acetonitrile with activated

carbon treatment.
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Caption: Synthesis of 2-Aminomalononitrile 4-methylbenzenesulfonate.

General Protocol for NMR Analysis
While a specific protocol for this compound is not detailed in the literature, a general procedure

for acquiring NMR spectra of similar organic salts is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture as indicated by SpectraBase[3]) in

an NMR tube.

Instrument Setup:

Use a standard NMR spectrometer (e.g., 300 MHz or higher).

Tune and shim the instrument to ensure a homogeneous magnetic field.

Set the appropriate acquisition parameters, including the number of scans, relaxation

delay, and spectral width.

Data Acquisition:

Acquire the ¹H NMR spectrum.

Acquire the proton-decoupled ¹³C NMR spectrum.
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Data Processing:

Apply Fourier transformation to the raw data.

Phase the spectra and perform baseline correction.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Sample Preparation
(Dissolve in deuterated solvent)

Instrument Setup
(Tune and shim)

Data Acquisition
(¹H and ¹³C spectra)

Data Processing
(FT, Phasing, Referencing) Spectral Analysis

Click to download full resolution via product page

Caption: General workflow for NMR analysis.

General Protocol for FTIR Analysis
A standard procedure for obtaining an FTIR spectrum of a solid sample is as follows:

Sample Preparation:

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide

(KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a

hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Place the sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer.

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance
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spectrum.

General Protocol for Mass Spectrometry Analysis
A general protocol for ESI-MS analysis is as follows:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of

the mass spectrometer at a constant flow rate.

Data Acquisition:

Acquire the mass spectrum in positive or negative ion mode. For this compound, positive

ion mode would detect the aminomalononitrile cation and fragments from the tosylate,

while negative ion mode would detect the tosylate anion.

Set the appropriate mass range and instrument parameters (e.g., capillary voltage, cone

voltage, desolvation gas flow, and temperature).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major

fragment ions.

Logical Relationships in Spectral Interpretation
The characterization of 2-Aminomalononitrile 4-methylbenzenesulfonate relies on the

combined interpretation of data from multiple spectroscopic techniques.

NMR (¹H, ¹³C)

Structure Confirmation

Provides carbon-hydrogen framework

IR Spectroscopy

Identifies functional groups
(C≡N, SO₃⁻, NH₂)

Mass Spectrometry

Confirms molecular weight
and fragmentation
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Caption: Interplay of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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